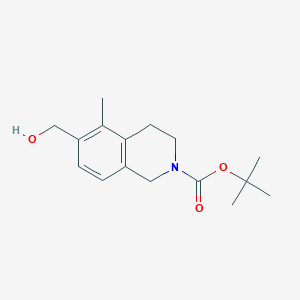

tert-butyl 3,4-dihydro-6-(hydroxymethyl)-5-methylisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 3,4-dihydro-6-(hydroxymethyl)-5-methylisoquinoline-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a tert-butyl carbamate protective group, a hydroxymethyl (-CH2OH) substituent at position 6, and a methyl (-CH3) group at position 5 of the isoquinoline scaffold. This structure combines hydrophobic (tert-butyl, methyl) and hydrophilic (hydroxymethyl) moieties, making it a versatile intermediate in pharmaceutical synthesis. Its applications include serving as a precursor for bioactive molecules, particularly in kinase inhibitors and receptor antagonists, where substitution patterns critically influence target binding and pharmacokinetics .

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C16H23NO3/c1-11-13(10-18)6-5-12-9-17(8-7-14(11)12)15(19)20-16(2,3)4/h5-6,18H,7-10H2,1-4H3 |

InChI Key |

SNPBRNPRIAYONE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Steps:

-

Starting Materials :

-

5-Methylphenethylamine derivatives (e.g., 3-(4-methylphenyl)propan-1-amine) and formaldehyde or methyl glyoxal.

-

Acid catalyst (e.g., HCl, trifluoroacetic acid).

-

-

Cyclization :

-

Boc Protection :

Key Data :

Introduction of Hydroxymethyl Group via Bromination-Hydrolysis

A two-step bromination-hydrolysis sequence is widely used to install the hydroxymethyl group at position 6.

Procedure:

-

Bromination :

-

React the Boc-protected intermediate with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ under reflux (80°C, 4–6 hours).

-

Intermediate : tert-butyl 6-(bromomethyl)-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.

-

-

Hydrolysis :

Key Data :

Alternative Route: Reductive Amination and Oxidation

For substrates lacking pre-installed methyl groups, reductive amination followed by oxidation can achieve the desired substitution pattern.

Steps:

-

Reductive Amination :

-

Condense 6-formyl-tetrahydroisoquinoline precursors with methylamine using NaBH₃CN in methanol.

-

-

Oxidation :

Example :

-

Starting from tert-butyl 6-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, reductive amination with methylamine yields the 5-methyl derivative, which is oxidized to the hydroxymethyl form.

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pictet-Spengler + Bromination | High regioselectivity, scalable | Requires hazardous bromination | 65–85% |

| Reductive Amination | Avoids bromine reagents | Multi-step, lower overall yield | 50–75% |

| Direct Functionalization | Single-step hydroxymethyl insertion | Limited substrate availability | 70–80% |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance safety and efficiency during bromination. Key optimizations include:

-

Catalyst Recycling : Reuse of AIBN in bromination steps reduces costs.

-

Solvent Selection : Replacement of CCl₄ with greener solvents (e.g., dichloroethane) without compromising yield.

Quality Control and Characterization

Final product purity is validated via:

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

-

NMR : Distinct signals for hydroxymethyl (δ 4.50 ppm, singlet) and tert-butyl groups (δ 1.40 ppm, singlet).

Emerging Methodologies

Recent advances include enzymatic oxidation using alcohol dehydrogenases to introduce hydroxymethyl groups under mild conditions . This approach offers sustainability but remains under development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to modify the functional groups or the tetrahydroisoquinoline core.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxymethyl and methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression. Detailed studies are required to elucidate the precise mechanisms and molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of this compound differ in substituent type, position, and functional groups. Below is a comparative analysis:

Key Comparative Insights

Substituent Effects :

- Hydroxymethyl (-CH2OH) vs. Hydroxyl (-OH) : The hydroxymethyl group in the target compound enhances solubility compared to the hydroxyl analogue (249.31 g/mol) while providing a reactive site for conjugation (e.g., esterification) .

- Methyl (-CH3) at C5 : Unlike analogues with substituents at C6/C7 (e.g., dimethoxy in ), the methyl group at C5 introduces steric hindrance that may influence ring conformation and binding pocket interactions.

Synthetic Accessibility :

- The tert-butyl carbamate group is universally stable under basic conditions but cleavable via acidolysis, a trait shared across analogues .

- Introducing -CH2OH at C6 likely requires hydroxymethylation reagents (e.g., formaldehyde derivatives), contrasting with the NaIO4/RuO2-mediated oxidations used in related syntheses .

Pharmacological Relevance :

- Analogues with -NH2 or -Cl substituents (e.g., ) are prioritized in drug discovery for their reactivity, whereas the target compound’s -CH2OH group may improve bioavailability by balancing logP values .

Q & A

Basic Question

- NMR spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~4.2 ppm for hydroxymethyl protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.

- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) validate functional groups.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% as per industrial standards).

Mass spectrometry (ESI-MS or HRMS) provides molecular weight confirmation (e.g., m/z 263.33 for [M+H]⁺) .

How can X-ray crystallography be applied to determine the stereochemistry of this compound?

Advanced Question

Single-crystal X-ray diffraction is critical for resolving stereochemistry:

- Crystallization : Use slow evaporation in solvents like ethyl acetate/hexane to obtain high-quality crystals.

- Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Software like SHELXL refines atomic coordinates and thermal parameters. The tert-butyl group’s bulky nature often induces specific crystal packing, aiding in stereochemical assignment .

What strategies are effective in resolving contradictions between computational models and experimental data for this compound?

Advanced Question

Discrepancies between DFT (Density Functional Theory) calculations and experimental results (e.g., NMR chemical shifts) can be addressed by:

- Parameter adjustment : Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental conditions.

- Solvent modeling : Include implicit solvent models (e.g., PCM for water or DMSO) in simulations.

- Dynamic effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility.

Cross-validation with alternative techniques (e.g., IR for functional groups) ensures robustness .

How does the hydroxymethyl group influence the compound’s reactivity and stability under various conditions?

Advanced Question

The hydroxymethyl (-CH₂OH) group:

- Enhances hydrophilicity : Increases solubility in polar solvents (logP ~1.5), critical for biological assays.

- Oxidation susceptibility : Prone to form aldehydes under acidic or oxidative conditions (e.g., MnO₂). Stabilization requires inert atmospheres (N₂/Ar) or reducing agents (NaBH₄).

- Hydrogen bonding : Participates in intramolecular H-bonding with the carbonyl oxygen, affecting conformational stability. Accelerated stability testing (40°C/75% RH for 4 weeks) can quantify degradation pathways .

What are the documented biological activities of structurally similar isoquinoline derivatives, and how can they inform research on this compound?

Basic Question

Analogous compounds exhibit:

- Antimicrobial activity : tert-Butyl 6-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate shows MIC values of 2–8 µg/mL against Gram-positive bacteria.

- Enzyme inhibition : Dihydroisoquinoline derivatives inhibit kinases (IC₅₀ ~50 nM) and proteases.

- Neuroprotective effects : Modulation of NMDA receptors reduces oxidative stress in neuronal models.

Researchers should prioritize assays like enzyme-linked immunosorbent assays (ELISA) or cell viability (MTT) tests to explore these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.